![molecular formula C11H11NO2S B183001 Ethyl 5-amino-1-benzothiophene-2-carboxylate CAS No. 25785-10-8](/img/structure/B183001.png)
Ethyl 5-amino-1-benzothiophene-2-carboxylate
Overview
Description
Ethyl 5-amino-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C11H11NO2S . It has a molecular weight of 221.28 . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 5-amino-1-benzothiophene-2-carboxylate is 1S/C11H11NO2S/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2,12H2,1H3
. This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
Ethyl 5-amino-1-benzothiophene-2-carboxylate is a solid at room temperature . It has a melting point of 92-95°C .
Scientific Research Applications
Ethyl 5-amino-1-benzothiophene-2-carboxylate: A Comprehensive Analysis
Medicinal Chemistry Antibacterial Agents: Ethyl 5-amino-1-benzothiophene-2-carboxylate derivatives have shown promising results as antibacterial agents. They exhibit inhibitory effects against various bacterial strains such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. The compound’s structure allows for modifications that can enhance its antibacterial properties, making it a valuable candidate for developing new antibiotics .
Medicinal Chemistry Anti-inflammatory Agents: Thiophene derivatives, including Ethyl 5-amino-1-benzothiophene-2-carboxylate, can act as anti-inflammatory agents. Their molecular framework is conducive to biological activity, which can be harnessed to treat inflammatory conditions .
Neuroscience Serotonin Antagonists: Compounds containing the thiophene nucleus have been used as serotonin antagonists. This application is particularly relevant in the treatment of neurological disorders such as Alzheimer’s disease, where serotonin modulation plays a crucial role .
Materials Science Organic Electronics: Benzothiophenes are integral in the field of materials science, especially in the development of organic electronics. Their electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Ethyl 5-amino-1-benzothiophene-2-carboxylate could potentially be used in the synthesis of such materials .
Synthetic Chemistry Building Blocks: The compound serves as a building block in synthetic chemistry for constructing more complex molecules. Its reactive sites allow for various chemical transformations, leading to the synthesis of diverse benzothiophene derivatives with potential applications across different fields .
Drug Development Pharmacophore: In drug development, Ethyl 5-amino-1-benzothiophene-2-carboxylate can be utilized as a pharmacophore. Its structure can be incorporated into drug candidates to improve their interaction with biological targets, enhancing efficacy and selectivity .
Chemical Research Halogen-Tolerant Synthesis: Recent advancements in chemical research have highlighted the halogen-tolerant synthesis of benzothiophenes. Ethyl 5-amino-1-benzothiophene-2-carboxylate could be synthesized using these methods, which are crucial for creating compounds with specific halogen substitutions .
Biochemistry Biologically Active Compounds: Thiophene-based analogs are increasingly recognized as a class of biologically active compounds. They play a significant role for medicinal chemists aiming to develop advanced compounds with diverse biological effects, including antitumor, antiviral, and antidiabetic activities .
Safety And Hazards
Ethyl 5-amino-1-benzothiophene-2-carboxylate is labeled with the GHS07 pictogram, indicating that it is an irritant . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
ethyl 5-amino-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFISKGSWVIUIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377452 | |
Record name | ethyl 5-amino-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-1-benzothiophene-2-carboxylate | |
CAS RN |
25785-10-8 | |
Record name | ethyl 5-amino-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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